1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Description
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one (CAS: 186521-85-7) is a ketone-containing derivative of sibutramine-related compounds. It serves as a critical intermediate in the synthesis of sibutramine hydrochloride, a formerly approved anti-obesity drug, and is classified as Sibutramine Hydrochloride Monohydrate Impurity J . Its molecular formula is C₁₅H₁₉ClO, with a molecular weight of 250.76 g/mol and a defined structure featuring a cyclobutyl ring linked to a 4-chlorophenyl group and a branched 3-methylbutanone moiety . The compound is produced under stringent pharmacopeial standards (e.g., EP, USP) as a reference material for quality control in pharmaceutical manufacturing .
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYKEZSYKZRWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703295 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186521-85-7 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Grignard reaction involving 4-chlorophenylacetonitrile and a suitable Grignard reagent.
Introduction of the Methylbutan-1-one Moiety: The cyclobutyl intermediate is then reacted with 3-methylbutan-1-one under appropriate conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies on its mechanism of action are limited, and further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sibutramine (N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine)
- Structural Differences :
- Pharmacological Role: Sibutramine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) to suppress appetite and enhance thermogenesis . The target compound lacks pharmacological activity, serving solely as a synthetic intermediate or impurity .
- Synthetic Pathway :
Didesmethylsibutramine (1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine)
- Structural Differences :
- Role in Metabolism :
Positional Isomers and Halogen-Substituted Analogues
- Sibutramine-Related Compounds A–D (USP Standards): Compound A: 2-Chlorophenyl substitution (vs. 4-chlorophenyl in the target compound) . Compound B: 3-Chlorophenyl substitution, altering electronic properties and metabolic stability . Compound C: Pentyl chain instead of 3-methylbutyl, increasing lipophilicity . Compound D: Monomethylamine substitution, reducing steric hindrance compared to sibutramine .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one and Analogues
Analytical Differentiation:
- Chromatographic Retention :
- Spectroscopic Signatures :
- ¹H-NMR : The ketone group in the target compound eliminates proton signals adjacent to carbonyl carbons, distinct from amine protons in sibutramine .
Biological Activity
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one is a chemical compound with significant biological activity, particularly as a metabolite of sibutramine. This compound has garnered attention due to its effects on serotonin and noradrenaline reuptake, which have implications for mood regulation and appetite control. The molecular formula of this compound is C15H19ClO, with a molecular weight of 250.76 g/mol.
The primary mechanism of action for this compound involves the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake transporters. In vitro studies indicate that it exhibits a higher potency in inhibiting these transporters than its parent compound, sibutramine. The inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and reduce appetite.
Key Findings:
Appetite Suppression and Energy Expenditure
In vivo studies have demonstrated that the compound significantly reduces food intake in rodent models when administered intracerebroventricularly. Additionally, it has been shown to increase energy expenditure through thermogenic mechanisms, suggesting potential applications in weight management and obesity treatment.
Neurochemical Interactions
Research indicates that this compound interacts with various neurotransmitter systems, enhancing serotonin and noradrenaline levels which may lead to improved mood and appetite regulation .
Comparative Analysis with Sibutramine
| Parameter | Sibutramine | This compound |
|---|---|---|
| Primary Action | Serotonin/Noradrenaline Reuptake Inhibitor | More potent inhibitor of serotonin/noradrenaline reuptake |
| IC50 (NA Uptake) | Not specified | |
| IC50 (5-HT Uptake) | Not specified | |
| Effect on Food Intake | Reduces food intake | More effective at reducing food intake |
| Energy Expenditure | Limited data available | Increases energy expenditure through thermogenesis |
Study 1: In Vitro Analysis
A study conducted on the effects of this compound showed that it prolongs recovery time from serotonin-mediated suppression of neuronal discharge activity, indicating its potential role in modulating neurotransmitter dynamics .
Study 2: Metabolite Profile
Research on the metabolite profile of sibutramine revealed that this compound is a significant component, showcasing its biological relevance as a primary amine metabolite with similar pharmacological properties to sibutramine .
Applications in Research
The unique structural properties of this compound make it valuable for various scientific applications:
Q & A
Q. What are the recommended synthetic routes for 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one?
The compound is synthesized via multi-step organic reactions, typically involving cyclobutane ring formation and subsequent ketone introduction. Key steps include:
- Cyclobutyl Intermediate Preparation : Reacting 4-chlorophenyl precursors with cyclobutane-forming agents (e.g., via [2+2] cycloaddition or alkylation).
- Ketone Functionalization : Introducing the methylbutanone moiety through Friedel-Crafts acylation or Grignard reactions. Recrystallization from water or water-solvent mixtures (e.g., toluene/water) is critical for purification .
Q. How is the structural identity of this compound confirmed?
Use a combination of:
- Spectroscopic Techniques : NMR (¹H/¹³C) to verify cyclobutyl and chlorophenyl groups, and IR for ketone (C=O) confirmation.
- Chromatographic Purity : HPLC or GC with flame-ionization detection (e.g., 0.5-mm × 15-m column, phase G5, nitrogen carrier gas) to ensure >95% purity .
- Elemental Analysis : Validate molecular formula (C₁₅H₁₉ClO) and water content in hydrates .
Advanced Research Questions
Q. What analytical challenges arise in detecting this compound as a pharmaceutical impurity, and how are they resolved?
Co-elution with structurally similar impurities (e.g., positional isomers or des-methyl analogs) is common. Mitigation strategies include:
- Optimized GC Parameters : Temperature gradients (100°C → 215°C), 18°C/min ramping, and 0.5-mm phase G5 columns to achieve baseline separation (resolution ≥1.3) .
- Relative Retention Time (RRT) Mapping : Compare against known impurities (e.g., sibutramine-related compounds A–D) using validated reference standards .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Conduct accelerated degradation studies :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products.
- Stability-Indicating Methods : Use HPLC-DAD/UV to track ketone oxidation or cyclobutyl ring cleavage. Evidence suggests hygroscopicity requires anhydrous storage to prevent hydrate formation .
Q. What hypotheses exist about its biological activity, given limited direct studies?
Based on structural analogs (e.g., sibutramine metabolites):
- Receptor Interaction : The chlorophenyl and ketone groups may modulate serotonin/dopamine receptors, similar to arylcyclobutylalkylamines .
- Neuroactive Potential : Proposed mechanisms include inhibition of monoamine reuptake, though in vitro binding assays (e.g., radioligand displacement) are needed for validation .
Q. How can researchers differentiate stereoisomers of this compound?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- X-ray Crystallography : Resolve absolute configuration, particularly for cyclobutyl stereocenters .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
